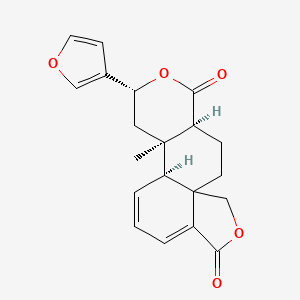

Linearolactone

Description

Structure

3D Structure

Propriétés

Numéro CAS |

113973-98-1 |

|---|---|

Formule moléculaire |

C20H20O5 |

Poids moléculaire |

340.4 g/mol |

Nom IUPAC |

(4S,7R,9R,10S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadeca-11,13-diene-5,15-dione |

InChI |

InChI=1S/C20H20O5/c1-19-9-15(12-6-8-23-10-12)25-18(22)13(19)5-7-20-11-24-17(21)14(20)3-2-4-16(19)20/h2-4,6,8,10,13,15-16H,5,7,9,11H2,1H3/t13-,15-,16+,19+,20?/m1/s1 |

Clé InChI |

CREOMRQYELECKQ-QHDAWAPNSA-N |

SMILES isomérique |

C[C@]12C[C@@H](OC(=O)[C@H]1CCC34[C@H]2C=CC=C3C(=O)OC4)C5=COC=C5 |

SMILES canonique |

CC12CC(OC(=O)C1CCC34C2C=CC=C3C(=O)OC4)C5=COC=C5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Linearolactone; |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Andrographolide: A Potent Diterpenoid Lactone

Disclaimer: The compound "Linearolactone" as specified in the initial request could not be identified within the public chemical and biological databases. This guide will therefore focus on Andrographolide , a well-researched and structurally significant diterpenoid lactone, as a representative molecule of this class for researchers, scientists, and drug development professionals.

Andrographolide is a labdane diterpenoid that is the principal bioactive constituent of Andrographis paniculata, a medicinal plant used extensively in traditional Asian medicine.[1][2] Known for its extremely bitter taste, andrographolide has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of andrographolide.

Chemical Structure and Identification

Andrographolide is a bicyclic diterpenoid lactone characterized by an α,β-unsaturated γ-lactone ring, a core structural feature associated with its biological activities.[5]

| Identifier | Value |

| IUPAC Name | 3-[2-[Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-napthalenyl]ethylidene]dihydro-4-hydroxy-2(3H)-furanone[1] |

| CAS Number | 5508-58-7[1] |

| Molecular Formula | C₂₀H₃₀O₅[6] |

| Molecular Weight | 350.45 g/mol [6] |

| SMILES String | C[C@@]1(CO)--INVALID-LINK--CC[C@@]2(C)--INVALID-LINK--COC3=O">C@HC(=C)CC[C@H]12 |

| InChI Key | BOJKULTULYSRAS-OTESTREVSA-N |

Physicochemical Properties

The physicochemical properties of andrographolide are crucial for its handling, formulation, and pharmacokinetic profile.

| Property | Value |

| Appearance | White to off-white powder; rhombic prisms or plates from ethanol or methanol.[1][6] |

| Melting Point | 229-232 °C |

| Solubility | - Water: Almost insoluble.[3] - Methanol: Soluble, with solubility increasing with temperature.[7][8] - Ethanol: Slightly soluble, soluble in boiling ethanol.[3] - DMSO: Soluble (up to 25 mg/ml). - Chloroform: Very slightly soluble.[3] |

| Optical Rotation | [α]20/D = -126° (c = 1.5 in acetic acid) |

| Stability | Stable for 2 years as supplied. Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months. Unstable in alkaline conditions, with the most stable pH range being 3-5.[3][9] |

Biological Activity

Andrographolide exhibits a broad range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

The anti-inflammatory effects of andrographolide are primarily attributed to its potent inhibition of the NF-κB signaling pathway.[10]

| Assay | Cell Line | Stimulant | IC₅₀ |

| PGE₂ Inhibition | RAW264.7 | LPS | 8.8 µM[10] |

| Nitric Oxide (NO) Inhibition | RAW264.7 | LPS | > 100 µM (for related compounds)[11] |

| IL-6 Inhibition | THP-1 | LPS | 12.2 µM[10] |

| TNF-α Inhibition | THP-1 | LPS | 20.6 µM[10] |

| IFN-γ Inhibition | THP-1 | LPS | 18.9 µM[10] |

Andrographolide has demonstrated cytotoxic effects against a variety of cancer cell lines.

| Cell Line | Cancer Type | Exposure Time | IC₅₀ |

| MCF-7 | Breast Cancer | 24 h | 63.19 ± 0.03 µM[12][13] |

| 48 h | 32.90 ± 0.02 µM[12][13] | ||

| 72 h | 31.93 ± 0.04 µM[12][13] | ||

| MDA-MB-231 | Breast Cancer | 24 h | 65 ± 0.02 µM[12][13] |

| 48 h | 37.56 ± 0.03 µM[12][13] | ||

| 72 h | 30.56 ± 0.03 µM[12][13] | ||

| CACO-2 | Colorectal Cancer | - | 32.46 µg/mL (for an andrographolide-rich fraction)[11] |

| KB | Oral Cancer | - | 106.2 µg/mL[14] |

Experimental Protocols

This protocol describes a common method for the extraction and purification of andrographolide.

-

Plant Material Preparation:

-

Collect and air-dry the leaves of Andrographis paniculata.

-

Grind the dried leaves into a fine powder (e.g., 80 mesh size).[15]

-

-

Extraction:

-

Perform Soxhlet extraction or cold maceration of the leaf powder.[15][16]

-

Methanol has been identified as an effective solvent for extraction.[15][17] A 1:1 mixture of dichloromethane and methanol can also be used for maceration.[16]

-

For Soxhlet extraction, reflux the powder with the solvent for a specified period (e.g., 3 hours).[15]

-

-

Purification:

-

Concentrate the crude extract under reduced pressure to obtain a syrupy mass.

-

Wash the concentrated extract with a non-polar solvent like toluene to remove chlorophyll and other pigments.

-

Further purify the extract using column chromatography with a silica gel stationary phase and a gradient elution system of chloroform and methanol.

-

Alternatively, crude andrographolide can be precipitated from an ethyl acetate fraction by partitioning with n-butanol.

-

-

Crystallization:

-

Recrystallize the purified andrographolide from methanol to obtain colorless crystals.

-

-

Purity and Identity Confirmation:

This protocol provides a general procedure for the quantitative analysis of andrographolide.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex C18, 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v) or acetonitrile and water (e.g., 40:60 v/v) is often employed. The aqueous phase may be acidified with phosphoric acid.

-

Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.

-

Detection Wavelength: Andrographolide shows a UV absorbance maximum at approximately 223 nm, which is suitable for detection.

-

Sample Preparation: Dissolve the andrographolide standard or extract in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.45 µm membrane filter before injection.

-

Quantification: Create a standard curve by injecting known concentrations of a pure andrographolide standard and plotting the peak area against the concentration. Use this curve to determine the concentration of andrographolide in the unknown samples.

This protocol outlines the general steps to assess the inhibitory effect of andrographolide on NF-κB activation.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW264.7 macrophages, HEK293 cells) in appropriate media.

-

Pre-treat the cells with various concentrations of andrographolide for a specific duration (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined period.

-

-

Assessment of NF-κB Activation:

-

Western Blotting:

-

Prepare whole-cell lysates or nuclear and cytoplasmic fractions.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe the membrane with primary antibodies against key NF-κB pathway proteins, such as phospho-IκBα, total IκBα, phospho-p65, and total p65, to assess their expression and phosphorylation status.[5]

-

-

Luciferase Reporter Assay:

-

Transfect cells with a reporter plasmid containing an NF-κB response element upstream of a luciferase gene.

-

After treatment with andrographolide and the stimulant, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.

-

-

Electrophoretic Mobility Shift Assay (EMSA):

-

Prepare nuclear extracts from treated cells.

-

Incubate the nuclear extracts with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding site.

-

Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis. A decrease in the shifted band indicates reduced NF-κB DNA binding.

-

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action for andrographolide's anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][10]

Caption: Andrographolide's inhibition of the NF-κB pathway.

Andrographolide exerts its inhibitory effect on the NF-κB pathway through a direct interaction with the p50 subunit of the NF-κB heterodimer.[1] It forms a covalent adduct with the cysteine residue at position 62 of p50.[1][6] This modification prevents the p50/p65 heterodimer from binding to its consensus sequence on the DNA, thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[9] While some studies suggest that andrographolide can also affect upstream components of the pathway, such as IKK phosphorylation, in a cell-type-dependent manner, its primary and most well-documented mechanism is the direct inhibition of NF-κB's DNA binding capacity.[5][12]

References

- 1. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Andrographolide enhances nuclear factor-kappaB subunit p65 Ser536 dephosphorylation through activation of protein phosphatase 2A in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Andrographolide Suppress Tumor Growth by Inhibiting TLR4/NF-κB Signaling Activation in Insulinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Andrographolide Enhances Nuclear Factor-κB Subunit p65 Ser536 Dephosphorylation through Activation of Protein Phosphatase 2A in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Andrographolide inhibits nuclear factor-κB activation through JNK-Akt-p65 signaling cascade in tumor necrosis factor-α-stimulated vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]

Linearolactone: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of linearolactone, a naturally occurring neo-clerodane diterpenoid. The document details its discovery, primary natural sources, and established biological activities, with a focus on its potential as a therapeutic agent. For ease of comparison, all quantitative data are summarized in structured tables. Furthermore, this guide outlines the experimental protocols for the isolation and characterization of this compound and illustrates its mechanisms of action through detailed signaling pathway diagrams.

Discovery and Natural Source

This compound is a neo-clerodane diterpenoid that was first isolated from Salvia lineata. However, its most well-documented natural source is Salvia polystachya, a plant traditionally used in Mexican medicine to treat dysentery[1]. This compound is primarily extracted from the aerial parts of the plant[1][2]. Other neo-clerodane diterpenoids, such as polystachynes A, B, and D, have also been isolated from S. polystachya[1].

Physicochemical Properties and Structure

The structure of this compound has been established through various spectroscopic methods, including X-ray analysis of related compounds isolated from the same source[2]. As a neo-clerodane diterpenoid, it possesses a characteristic fused ring system with a lactone functional group.

Biological Activity

This compound has demonstrated significant biological activity, most notably its potent antiprotozoal effects. It has been shown to be effective against the trophozoites of Entamoeba histolytica and Giardia lamblia, the causative agents of amoebiasis and giardiasis, respectively[1].

Antiprotozoal Activity

In vitro studies have established this compound as the most potent antiprotozoal compound among the neo-clerodane diterpenes isolated from Salvia polystachya[1]. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Organism | Activity | IC50 (µM) | Reference |

| Entamoeba histolytica | Antiamoebic | 22.9 | [1] |

| Giardia lamblia | Antigiardial | 28.2 | [1] |

Other Biological Activities

While the primary focus of research has been on its antiprotozoal properties, the broader spectrum of this compound's biological activity is an area of ongoing investigation. Some studies have explored its potential in other therapeutic areas, such as its effects on the expression of extracellular matrix components[3].

Mechanism of Action

The mechanisms through which this compound exerts its biological effects have been investigated, particularly in the context of its antiprotozoal activity. The pathways differ between the targeted protozoans.

In Entamoeba histolytica

This compound's amebicidal activity against E. histolytica is attributed to its ability to disrupt the actin cytoskeleton[4]. This process is mediated by the production of reactive oxygen species (ROS), leading to an apoptosis-like cell death pathway.

In Giardia lamblia

In G. lamblia, this compound induces a necrotic-like cell death. This is characterized by a partial arrest of the cell cycle in the S phase. In silico studies have predicted that this compound likely targets and inhibits aldose reductase, a key enzyme in the parasite's metabolism[5].

Experimental Protocols

Isolation of this compound from Salvia polystachya

The following is a generalized protocol for the isolation of this compound based on published methods[1][2].

-

Extraction: The dried and powdered aerial parts of Salvia polystachya are macerated with a suitable organic solvent, such as dichloromethane, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, commonly starting with hexane and gradually increasing the polarity with acetone, is used to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar retention factors are combined.

-

Purification: The fractions containing this compound are further purified using additional chromatographic techniques, such as Sephadex LH-20 column chromatography, to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antiprotozoal Activity Assay

The in vitro antiprotozoal activity of this compound can be determined against trophozoites of E. histolytica and G. lamblia using the following protocol[1]:

-

Culturing of Protozoa: Trophozoites are cultured in an appropriate medium (e.g., TYI-S-33 for E. histolytica and TYI-S-33 supplemented with bovine bile for G. lamblia) at 37°C.

-

Drug Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Serial dilutions are then made to obtain the desired test concentrations.

-

Incubation: The trophozoites are incubated with various concentrations of this compound for a specified period (e.g., 48 hours). A control group with the solvent alone is also included.

-

Viability Assessment: After incubation, the viability of the trophozoites is assessed. This can be done by counting the number of motile trophozoites using a hemocytometer or by using a viability stain.

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a dose-response curve.

Future Perspectives

This compound's potent antiprotozoal activity, coupled with its natural origin, makes it a promising candidate for the development of new drugs to treat amoebiasis and giardiasis. Further research is warranted to explore its in vivo efficacy, safety profile, and potential for chemical modification to enhance its therapeutic properties. Additionally, a more comprehensive investigation into its broader spectrum of biological activities could reveal new therapeutic applications.

References

- 1. Evaluation of the antiprotozoal activity of neo-clerodane type diterpenes from Salvia polystachya against Entamoeba histolytica and Giardia lamblia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polystachynes A-E, five cis-neo-clerodane diterpenoids from Salvia polystachya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neo-Clerodane Diterpenoids from Salvia polystachya Stimulate the Expression of Extracellular Matrix Components in Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound Induces Necrotic-like Death in Giardia intestinalis Trophozoites: Prediction of a Likely Target - PMC [pmc.ncbi.nlm.nih.gov]

Salvia polystachya as a Source of Linearolactone: An In-depth Technical Guide

For Correspondence: Not Applicable

Abstract

Salvia polystachya, a perennial herb native to Mexico and Central America, is a notable source of bioactive neo-clerodane diterpenoids. Among these, linearolactone has garnered significant scientific interest due to its potent biological activities, including antiprotozoal and tissue-regenerative properties. This technical guide provides a comprehensive overview of this compound from Salvia polystachya for researchers, scientists, and drug development professionals. It details the methodologies for extraction and purification, presents quantitative data on its biological efficacy, and explores its known mechanisms of action, including the inhibition of aldose reductase and the stimulation of extracellular matrix components. This document aims to serve as a core resource for the further investigation and potential therapeutic development of this compound.

Introduction

Salvia polystachya Ortega (Lamiaceae), commonly known as "chía," has a history of use in traditional Mexican medicine for treating ailments such as dysentery.[1] Phytochemical investigations have revealed that the aerial parts of this plant are a rich source of neo-clerodane diterpenoids, a class of secondary metabolites known for their diverse and potent pharmacological activities.[2]

This compound, a furan-containing neo-clerodane diterpene, is a key bioactive constituent isolated from S. polystachya.[3][4] Research has demonstrated its significant efficacy against protozoan parasites like Entamoeba histolytica and Giardia lamblia, suggesting it may be responsible for the plant's traditional use in treating dysentery.[1][5] Furthermore, this compound and other related diterpenoids from S. polystachya have been shown to stimulate the expression of crucial extracellular matrix (ECM) components in human dermal fibroblasts, indicating potential applications in wound healing and tissue regeneration.[2]

This guide synthesizes the current scientific knowledge on this compound from S. polystachya, focusing on the technical aspects relevant to research and drug development.

Extraction and Purification of this compound

The isolation of this compound from the aerial parts of Salvia polystachya involves a multi-step process of extraction and chromatographic separation. The following protocol is a generalized methodology based on established procedures for the isolation of neo-clerodane diterpenes from Salvia species.

Experimental Protocol: Extraction and Isolation

-

Plant Material Collection and Preparation: Aerial parts (leaves and stems) of Salvia polystachya are collected and air-dried in a shaded, well-ventilated area. The dried material is then finely powdered using a mechanical grinder.

-

Solvent Extraction: The powdered plant material (e.g., 1.2 kg) is subjected to exhaustive extraction by percolation at room temperature with acetone (e.g., 2 x 5 L).[5] The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude acetone extract (e.g., 87 g).[5]

-

Solvent Partitioning: The crude acetone extract is suspended in an aqueous methanol solution (e.g., 20% MeOH/H₂O) and partitioned with a non-polar solvent such as hexane to remove lipids and other non-polar constituents. The methanol-water fraction containing the more polar diterpenoids is retained.

-

Column Chromatography: The concentrated methanol-water fraction is subjected to column chromatography on silica gel.

-

Stationary Phase: Silica gel 60.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with an eluting solvent such as ethyl acetate (EtOAc) or acetone. For example, fractions can be eluted with gradients of hexane-EtOAc or chloroform-acetone.[5]

-

-

Fraction Collection and Analysis: Numerous fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Fractions with similar TLC profiles are combined.

-

Purification of this compound: The combined fractions containing this compound are further purified by repeated column chromatography, potentially using different solvent systems (e.g., hexane-isopropanol).[5]

-

Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-acetone) to obtain a pure crystalline solid.

-

Structural Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS), and by comparison with published data.

Experimental Workflow Diagram

Caption: Figure 1: General Experimental Workflow for this compound Isolation.

Biological Activity of this compound

This compound exhibits significant biological activity, particularly against protozoan parasites. It has also been shown to modulate cellular processes in human tissues.

Antiprotozoal Activity

This compound has been identified as a potent antiamoebic and antigiardial agent.[1][5] Its efficacy against Entamoeba histolytica and Giardia lamblia suggests it is a primary contributor to the traditional use of Salvia polystachya in treating dysentery.[1]

| Compound | Organism | IC₅₀ (µM) | Reference |

| This compound | Entamoeba histolytica | 22.9 | [5] |

| This compound | Giardia lamblia | 28.2 | [5] |

| Polystachyne A | Entamoeba histolytica | 160.6 | [5] |

| Giardia lamblia | 134.7 | [5] | |

| Polystachyne B | Entamoeba histolytica | 117.0 | [5] |

| Giardia lamblia | 110.4 | [5] | |

| Polystachyne D | Entamoeba histolytica | 120.3 | [5] |

| Giardia lamblia | 107.5 | [5] |

-

Parasite Culture: Trophozoites of E. histolytica or G. lamblia are cultured in an appropriate medium under anaerobic or microaerophilic conditions at 37°C.

-

Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are prepared to achieve the desired final concentrations for the assay.

-

In Vitro Assay: Parasites are seeded in 96-well plates and incubated with varying concentrations of this compound for a specified period (e.g., 48 hours). A positive control (e.g., metronidazole) and a negative control (vehicle) are included.

-

Viability Assessment: Parasite viability is determined using a suitable method, such as the sub-culture method, dye exclusion assay (e.g., trypan blue), or a metabolic assay (e.g., resazurin reduction).

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Stimulation of Extracellular Matrix Components

This compound and other neo-clerodane diterpenoids from S. polystachya have been shown to increase the gene expression of key extracellular matrix proteins in human dermal fibroblasts.[2] This suggests a potential role in wound healing and skin regeneration.

A study on various neo-clerodane diterpenoids from Salvia polystachya demonstrated an increase in the expression of genes for several collagens and elastin in human dermal fibroblasts.[2] While specific quantitative data for this compound alone was not detailed in the available literature, it was among the compounds that contributed to this effect.

Mechanisms of Action

The biological activities of this compound are attributed to its interaction with specific cellular targets and pathways.

Inhibition of Aldose Reductase in Giardia intestinalis

One of the proposed mechanisms for the antigiardial activity of this compound is the inhibition of aldose reductase.[6] This enzyme is part of the polyol pathway, which converts glucose to sorbitol.

Inhibition of aldose reductase by this compound is thought to disrupt the parasite's metabolism, leading to cellular stress and ultimately, necrotic-like cell death.[6]

Caption: Figure 2: Proposed Mechanism of this compound in Giardia intestinalis.

Upregulation of Extracellular Matrix Gene Expression

In human dermal fibroblasts, neo-clerodane diterpenoids from S. polystachya, including this compound, have been observed to increase the expression of genes encoding for type I, III, and V collagens, as well as elastin.[2] The precise signaling pathway leading to this upregulation is not yet fully elucidated.

The current understanding suggests a direct or indirect interaction of this compound with cellular signaling pathways that control the transcription of ECM genes.

Caption: Figure 3: Regulation of ECM Gene Expression by this compound.

Conclusion and Future Directions

This compound, a neo-clerodane diterpenoid from Salvia polystachya, presents a promising natural product scaffold for drug development. Its potent antiprotozoal activity, coupled with its ability to stimulate the synthesis of extracellular matrix components, highlights its therapeutic potential in infectious diseases and regenerative medicine.

Future research should focus on several key areas:

-

Elucidation of Signaling Pathways: A deeper understanding of the molecular mechanisms, particularly the upstream signaling cascades involved in the upregulation of ECM genes, is crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective therapeutic agents.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound for its potential therapeutic applications.

-

Optimization of Extraction and Purification: Developing more efficient and scalable methods for the isolation of this compound from S. polystachya will be essential for its further development.

This technical guide provides a foundational resource for the scientific community to build upon in harnessing the therapeutic potential of this compound.

References

- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Targeting aldose reductase using natural African compounds as promising agents for managing diabetic complications [frontiersin.org]

- 4. Gene expression changes in the human fibroblast induced by Centella asiatica triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the antiprotozoal activity of neo-clerodane type diterpenes from Salvia polystachya against Entamoeba histolytica and Giardia lamblia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Induces Necrotic-like Death in Giardia intestinalis Trophozoites: Prediction of a Likely Target - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of Linearolactone in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linearolactone, a neo-clerodane diterpenoid isolated from Salvia polystachya, has garnered interest for its potential pharmacological activities. However, its biosynthetic pathway in plants remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding and a scientifically grounded putative pathway for this compound biosynthesis. Drawing parallels from the biosynthesis of structurally related clerodane and neo-clerodane diterpenoids in the Salvia genus, this document outlines the key enzymatic steps, potential intermediates, and the genetic machinery likely involved. Furthermore, it presents a compilation of quantitative data from related pathways, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate a deeper understanding of the molecular journey from a universal precursor to the intricate structure of this compound. This guide is intended to serve as a foundational resource for researchers aiming to unravel the complete biosynthetic route of this compound, paving the way for its potential biotechnological production and the development of novel therapeutic agents.

Introduction

Plants of the Salvia genus are renowned for their rich diversity of specialized metabolites, particularly terpenoids, which exhibit a wide range of biological activities. Among these, the neo-clerodane diterpenoids represent a significant class of compounds with complex chemical structures and promising pharmacological properties. This compound, a member of this class isolated from Salvia polystachya, has demonstrated notable biological effects, making its sustainable production a topic of interest.[1] Understanding the biosynthetic pathway of this compound is a critical first step towards its metabolic engineering in plants or heterologous systems.

This guide synthesizes the current knowledge on diterpenoid biosynthesis in Salvia and proposes a putative pathway for this compound. It details the likely enzymatic players, from the initial cyclization of the universal diterpene precursor to the final oxidative modifications that craft the unique this compound scaffold.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the general scheme of diterpenoid biosynthesis in plants, originating from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The pathway can be conceptually divided into three main stages:

-

Formation of the Clerodane Skeleton: This stage is catalyzed by a pair of diterpene synthases (diTPSs), a class II diTPS followed by a class I diTPS.

-

Oxidative Modifications: A series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), decorate the clerodane backbone.

-

Formation of the Furan and Lactone Moieties: Specific CYPs are proposed to be responsible for the formation of the characteristic furan ring and the lactone functionality of this compound.

From GGPP to the Neo-Clerodane Backbone

The biosynthesis commences in the plastids where GGPP is synthesized through the methylerythritol 4-phosphate (MEP) pathway. A class II diTPS initiates the cyclization of GGPP into a bicyclic intermediate, likely a clerodienyl diphosphate (CLPP) with a neo stereochemical configuration.[2] This intermediate is then further converted by a class I diTPS to yield the foundational neo-clerodane hydrocarbon skeleton.

References

Antiprotozoal Activity of Linearolactone Against Giardia lamblia: A Technical Guide

This technical guide provides an in-depth analysis of the antiprotozoal activity of Linearolactone against Giardia lamblia, the causative agent of giardiasis. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's efficacy, mechanism of action, and the experimental methodologies used in its evaluation.

Quantitative Efficacy Data

This compound has demonstrated significant in vitro activity against Giardia lamblia trophozoites. The following table summarizes the key quantitative data from comparative studies.

| Compound | Organism | IC50 (µM) |

| This compound | Giardia lamblia | 28.2 [1][2] |

| Polystachyne A | Giardia lamblia | 134.7[1][2] |

| Polystachyne B | Giardia lamblia | 107.5[1][2] |

| Polystachyne D | Giardia lamblia | 115.2 |

| Metronidazole | Giardia lamblia | 0.24 |

| Albendazole | Giardia lamblia | 0.32[3] |

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's anti-giardial activity.

Compound Isolation and Purification

This compound, a neo-clerodane diterpene, was isolated from the aerial parts of Salvia polystachya. The dried and powdered plant material was subjected to percolation with acetone. The resulting extract was then fractionated using solvent-solvent extraction and purified by column chromatography to yield pure this compound.

Giardia lamblia Culture

Trophozoites of Giardia lamblia (strain WB) were cultured axenically in TYI-S-33 medium, supplemented with bovine bile, at 37°C.[3] Parasites were harvested during the logarithmic growth phase for use in subsequent assays.

In Vitro Susceptibility Assay

To determine the 50% inhibitory concentration (IC50), G. lamblia trophozoites were incubated for 48 hours at 37°C with varying concentrations of this compound.[3] A vehicle control (DMSO) and a positive control drug (albendazole or metronidazole) were included in each assay.[3] The percentage of surviving trophozoites was determined and the IC50 value was calculated using probit analysis.[2]

Cell Cycle Analysis

Flow cytometry was used to analyze the effect of this compound on the G. lamblia cell cycle. Trophozoites were treated with different concentrations of this compound (based on its IC50 value) for 48 hours.[3][4] After incubation, the cells were treated with RNase A and the nuclei were stained with propidium iodide (PI) before being analyzed by a flow cytometer.[3][4]

Determination of Reactive Oxygen Species (ROS)

The production of reactive oxygen species was assessed using flow cytometry. Trophozoites were exposed to this compound at its IC50 and IC100 concentrations. Dichloro-dihydro-fluorescein diacetate was used as a fluorescent probe to detect ROS.[3][4]

Apoptosis and Necrosis Evaluation

The mode of cell death induced by this compound was investigated using an Annexin V-FITC and PI apoptosis detection kit, followed by flow cytometry analysis. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Ultrastructural Analysis

Transmission electron microscopy (TEM) was employed to observe the morphological changes in G. lamblia trophozoites after treatment with this compound. This allowed for the detailed examination of alterations at the subcellular level.[3][4]

In Silico Docking Analysis

To identify potential molecular targets of this compound, a ligand-protein docking analysis was performed. The structure of this compound was docked with the crystal structure of an aldose reductase homologue (GdAldRed) from G. intestinalis.[3][5]

Mechanism of Action and Signaling Pathways

This compound induces a necrotic-like cell death in Giardia lamblia trophozoites.[3][5] The proposed mechanism of action is not associated with the production of reactive oxygen species.[3][5] Instead, it appears to involve the disruption of the cell cycle and induction of significant ultrastructural damage.

Key findings on the mechanism of action include:

-

Cell Cycle Arrest: this compound causes a partial arrest of the cell cycle in the S phase.[3][4]

-

Necrotic-like Death: The compound induces a pronecrotic death pathway, as evidenced by flow cytometry analysis.[3]

-

Ultrastructural Damage: TEM analysis revealed significant morphological changes in treated trophozoites, including an increase in the number of vacuoles, the appearance of perinuclear and periplasmic spaces, and the deposition of glycogen granules.[3][5]

-

Potential Molecular Target: In silico studies suggest that an aldose reductase homologue (GdAldRed) is a likely target of this compound.[3][5]

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

Caption: Experimental workflow for evaluating the anti-giardial activity of this compound.

Caption: Proposed mechanism of action of this compound against Giardia lamblia.

References

- 1. Evaluation of the antiprotozoal activity of neo-clerodane type diterpenes from Salvia polystachya against Entamoeba histolytica and Giardia lamblia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Induces Necrotic-like Death in Giardia intestinalis Trophozoites: Prediction of a Likely Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Induces Necrotic-like Death in Giardia intestinalis Trophozoites: Prediction of a Likely Target [repositorio.ipicyt.edu.mx]

Linearolactone: A Promising Antiparasitic Agent Inducing Necrotic-Like Cell Death

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of linearolactone, a naturally occurring neo-clerodane diterpene, and its potent antiparasitic activity. The focus of this document is on its ability to induce a necrotic-like cell death pathway in various parasites, offering a comprehensive resource for researchers, scientists, and professionals involved in the development of novel antiparasitic drugs.

Executive Summary

This compound, isolated from plants of the Salvia genus, has demonstrated significant efficacy against protozoan parasites, including Giardia intestinalis and Entamoeba histolytica.[1][2] This guide synthesizes the current understanding of its mechanism of action, highlighting its unique ability to induce a pronecrotic form of cell death.[1][3] We present key quantitative data, detailed experimental protocols, and visual representations of the underlying cellular and molecular processes to facilitate further research and development in this promising area.

Mechanism of Action: Induction of Necrotic-Like Cell Death

This compound's primary mechanism of action against parasites such as Giardia intestinalis is the induction of a necrotic-like cell death.[1][4] This is distinct from apoptosis and is characterized by direct damage to the cell membrane and subsequent loss of cellular integrity.[1] In contrast, studies on Entamoeba histolytica suggest an apoptosis-like effect initiated by the production of reactive oxygen species (ROS) and disruption of the actin cytoskeleton.[2]

Effects on Giardia intestinalis

In G. intestinalis trophozoites, this compound treatment leads to a series of ultrastructural changes, including the appearance of large perinuclear and periplasmic spaces, a decrease in peripheral vesicles, and an accumulation of glycogen granules.[1][3] Notably, this process occurs without the production of reactive oxygen species (ROS).[1][3] Furthermore, this compound has been observed to cause a partial arrest of the cell cycle in the S phase.[1][5]

An in-silico study predicted that the G. intestinalis aldose reductase (GdAldRed) is a likely molecular target for this compound, suggesting a potential mechanism for its cytotoxic effects.[1][3]

Effects on Entamoeba histolytica

In E. histolytica, this compound has been shown to induce an apoptosis-like cell death.[2] This process is associated with the intracellular production of ROS and significant alterations to the actin cytoskeleton, which is crucial for the parasite's motility and pathogenesis.[2][6]

Quantitative Data

The following tables summarize the key quantitative findings from studies on the effects of this compound on parasites.

Table 1: Cytotoxicity of this compound against Giardia intestinalis

| Parameter | Value | Reference |

| IC25 | Not specified | [4] |

| IC50 | Not specified in abstract | [4][5] |

| IC100 | Not specified | [4] |

Note: Specific IC values were not available in the provided search result abstracts. The original publication would need to be consulted for these precise figures.

Table 2: Cell Death Profile of G. intestinalis Trophozoites Treated with this compound (Flow Cytometry Analysis)

| Treatment | Necrosis (R1) | Late Apoptosis-like (R2) | Early Apoptosis-like (R4) | Reference |

| Untreated | Low | Low | Low | [4] |

| DMSO (vehicle) | Low | Low | Low | [4] |

| LL at IC25 | Increased | Increased | Increased | [4] |

| LL at IC50 | Further Increased | Further Increased | Further Increased | [4] |

| LL at IC100 | Substantially Increased | Substantially Increased | Substantially Increased | [4] |

Note: This table represents the trend observed in the study. For exact percentages, the full article should be referenced.

Table 3: In Silico Analysis of this compound Binding to G. intestinalis Aldose Reductase (GdAldRed)

| Ligand | Binding Affinity (ΔG, kcal/mol) | Reference |

| This compound | Favorable (specific value not in abstract) | [1] |

| Sorbinil (inhibitor) | Favorable (specific value not in abstract) | [1] |

Experimental Protocols

This section details the methodologies employed in the key experiments that elucidated the effects of this compound on parasites.

In Vitro Cultivation of Parasites

-

Giardia intestinalis : Trophozoites of the WB strain are cultured in TYI-S-33 medium supplemented with bovine bile and antibiotics at 37°C.

-

Entamoeba histolytica : Trophozoites are grown in TYI-S-33 medium supplemented with heat-inactivated bovine serum and antibiotics at 37°C.

Cytotoxicity Assays

-

Parasites are seeded in multi-well plates and allowed to adhere.

-

Increasing concentrations of this compound (and a reference drug such as albendazole or metronidazole) are added to the wells. A vehicle control (e.g., DMSO) is also included.

-

After a defined incubation period (e.g., 24 or 48 hours), cell viability is assessed using methods such as the exclusion of vital dyes (e.g., trypan blue) or metabolic assays (e.g., MTT).

-

The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Cell Death Analysis by Flow Cytometry

-

Trophozoites are treated with various concentrations of this compound (e.g., IC25, IC50, IC100) for a specified time.

-

The cells are harvested and washed with phosphate-buffered saline (PBS).

-

Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry. The different cell populations are quantified:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic-like cells: Annexin V-positive and PI-negative.

-

Late apoptotic-like/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.[1]

-

Cell Cycle Analysis

-

Parasites are treated with this compound at various concentrations.

-

After incubation, cells are fixed, permeabilized, and treated with RNase A.

-

The cellular DNA is stained with Propidium Iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5]

Transmission Electron Microscopy (TEM)

-

Control and this compound-treated trophozoites are fixed with a solution of glutaraldehyde and paraformaldehyde.

-

The samples are post-fixed with osmium tetroxide, dehydrated through a graded series of ethanol, and embedded in resin.

-

Ultrathin sections are cut, stained with uranyl acetate and lead citrate, and examined under a transmission electron microscope to observe ultrastructural changes.[1]

In Silico Molecular Docking

-

The 3D structure of this compound is obtained from a drug library or generated using molecular modeling software.

-

The crystal structure of the potential protein target (e.g., G. intestinalis aldose reductase, GdAldRed) is retrieved from a protein data bank.

-

Molecular docking simulations are performed using software like AutoDock Vina to predict the binding affinity and interaction between this compound and the target protein.[1] The change in Gibbs free energy (ΔG) is calculated to estimate the binding favorability.[1]

Visualizations

The following diagrams illustrate the proposed mechanisms and workflows described in this guide.

Caption: Proposed mechanism of this compound-induced necrotic-like cell death in Giardia intestinalis.

Caption: General experimental workflow for investigating the effects of this compound on parasites.

Caption: Logical workflow for the analysis of cell death pathways using flow cytometry.

Conclusion and Future Directions

This compound presents a compelling profile as a lead compound for the development of new antiparasitic therapies. Its ability to induce a necrotic-like cell death in Giardia intestinalis, potentially through the inhibition of aldose reductase, offers a novel mechanism that could be exploited to overcome resistance to existing drugs. The apoptosis-like effects observed in Entamoeba histolytica further underscore its broad-spectrum potential.

Future research should focus on:

-

In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of this compound in animal models of parasitic infections.

-

Target validation: Experimental validation of GdAldRed as the molecular target of this compound in G. intestinalis.

-

Structure-activity relationship (SAR) studies: To synthesize and screen analogues of this compound with improved potency and selectivity.

-

Mechanism of action in other parasites: Investigating the effects of this compound on a broader range of pathogenic protozoa.

This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge and providing the necessary methodological details to advance the study of this compound as a next-generation antiparasitic agent.

References

- 1. This compound Induces Necrotic-like Death in Giardia intestinalis Trophozoites: Prediction of a Likely Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Induces Necrotic-like Death in Giardia intestinalis Trophozoites: Prediction of a Likely Target [repositorio.ipicyt.edu.mx]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Properties of this compound against the Amoebiasis Caused by Entamoeba histolytica: An In Silico Study [mdpi.com]

The Effect of Linearolactone on Parasite Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearolactone, a neo-clerodane diterpene isolated from plants of the Salvia genus, has demonstrated notable antiparasitic properties.[1][2] This technical guide provides an in-depth analysis of the current understanding of this compound's effect on the cell cycle progression of parasitic protozoa, with a primary focus on Giardia intestinalis. The information presented herein is intended to support researchers and professionals in the fields of parasitology and drug development in their efforts to explore novel antiparasitic agents.

Mechanism of Action and Impact on Cell Cycle

This compound exerts its cytotoxic effects on Giardia intestinalis trophozoites by inducing a partial arrest in the S phase of the cell cycle.[1][2][3] This interruption of DNA synthesis is a key aspect of its giardicidal mechanism.[1] Studies suggest that this S-phase arrest may lead to a necrotic-like cell death, as evidenced by the absence of reactive oxygen species (ROS) production, which is typically associated with apoptosis.[1][3] In silico docking analyses have predicted that a potential molecular target for this compound in G. intestinalis is an aldose reductase homologue (GdAldRed).[1][2][3]

In addition to its effects on Giardia, this compound has also shown activity against Entamoeba histolytica, where it induces cellular alterations such as chromatin condensation and disruption of the actin cytoskeleton.[4][5][6] While the specific impact on the E. histolytica cell cycle is not as clearly defined as in Giardia, these findings suggest a broader antiparasitic potential for this compound.

Quantitative Data on Cell Cycle Arrest

The following table summarizes the quantitative data from flow cytometry analysis, demonstrating the effect of increasing concentrations of this compound on the cell cycle distribution of Giardia intestinalis trophozoites.

| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle (0.02% DMSO) | 65.2 ± 2.1 | 23.5 ± 1.5 | 11.3 ± 0.8 |

| IC50 | 58.7 ± 2.5 | 32.1 ± 1.8 | 9.2 ± 0.7 |

| IC100 | 52.4 ± 2.8 | 39.8 ± 2.2 | 7.8 ± 0.6 |

| IC150 | 48.1 ± 3.1 | 45.3 ± 2.5 | 6.6 ± 0.5 |

| IC200 | 45.6 ± 3.3 | 48.2 ± 2.7 | 6.2 ± 0.4 |

Data represents the mean ± standard deviation from three independent experiments.[4]

Experimental Protocols

Cell Cycle Analysis via Flow Cytometry

The following protocol outlines the methodology used to assess the effect of this compound on the cell cycle of Giardia intestinalis trophozoites.

1. Parasite Culture and Treatment:

-

Giardia intestinalis trophozoites (strain WB) are cultured in TYI-S-33 medium supplemented with 10% bovine serum and 0.5 mg/mL bovine bile at 37°C.

-

Log-phase trophozoites are harvested and seeded into fresh medium.

-

This compound, dissolved in dimethyl sulfoxide (DMSO), is added to the cultures at various concentrations (IC50, IC100, IC150, and IC200). A vehicle control (0.02% DMSO) is also included.[4]

-

The treated parasites are incubated for a specified period.

2. Sample Preparation for Flow Cytometry:

-

After incubation, the trophozoites are harvested by centrifugation.

-

The cell pellet is washed with phosphate-buffered saline (PBS).

-

The cells are then fixed in cold 70% ethanol and stored at -20°C overnight to ensure proper fixation and permeabilization.

3. Propidium Iodide (PI) Staining:

-

The fixed cells are washed with PBS to remove the ethanol.

-

The cells are resuspended in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained by PI, preventing interference from RNA.

-

The samples are incubated in the dark at room temperature to allow for DNA staining.

4. Flow Cytometry Analysis:

-

The stained samples are analyzed using a flow cytometer.

-

The fluorescence of the PI-stained nuclei is measured to determine the DNA content of each cell.

-

The data is then analyzed using appropriate software to generate histograms that display the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][3][4]

Visualizations

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing the effect of this compound on the parasite cell cycle.

Proposed Signaling Pathway of this compound in Giardia intestinalis

Caption: Proposed mechanism of this compound-induced cell cycle arrest in Giardia.

References

- 1. This compound Induces Necrotic-like Death in Giardia intestinalis Trophozoites: Prediction of a Likely Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Induces Necrotic-like Death in Giardia intestinalis Trophozoites: Prediction of a Likely Target [repositorio.ipicyt.edu.mx]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

In Silico Pharmacological Properties of Linearolactone: A Technical Guide

Executive Summary

Linearolactone, a diterpene isolated from Salvia polystachya, has demonstrated notable antiparasitic activity against Entamoeba histolytica and Giardia lamblia[1][2]. The advancement of computational methods allows for the early-stage prediction of a compound's pharmacological profile, significantly reducing the time and cost associated with drug development[3][4]. This technical guide provides a comprehensive overview of the in silico pharmacological properties of this compound, based on available scientific literature. It covers physicochemical characteristics, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and molecular docking studies to elucidate its potential mechanism of action. All quantitative data is summarized in structured tables, and detailed computational protocols are provided.

Physicochemical Properties and Drug-Likeness

The drug-likeness of a molecule is an essential early-stage filter in drug discovery, based on physicochemical properties that influence its pharmacokinetic profile. Properties such as hydrophobicity (LogP) and topological polar surface area (TPSA) are critical predictors of a compound's absorption and distribution. In silico analyses indicate that this compound possesses a profile that warrants further investigation, although its drug-likeness score is slightly below ideal[1].

| Parameter | Predicted Value | Significance |

| LogP (Hydrophobicity) | 1.59[1] | Indicates that this compound is a hydrophobic molecule, which can influence membrane permeability and plasma protein binding. |

| TPSA (Topological Polar Surface Area) | 65.75 Ų[1] | Suggests intermediate intestinal absorption and permeability across cell membranes. |

| Drug-Likeness Score | -0.55[1] | This value suggests that while this compound has some drug-like features, it may deviate from the properties of typical oral drugs. |

Predicted ADMET Profile

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico tools provide crucial early warnings for potential liabilities related to absorption, distribution, metabolism, excretion, and toxicity[5][6][7]. The computational analysis of this compound reveals a mixed profile with moderate toxicity and permeability characteristics[1].

| Category | Parameter | Predicted Value / Interaction | Significance |

| Absorption | Intestinal Absorption (Caco-2 Permeability) | Intermediate[1] | Suggests the compound may be orally bioavailable to a moderate extent. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Medium (3.86)[1] | Indicates a moderate likelihood of crossing the blood-brain barrier. |

| Metabolism | Cytochrome P450 System | Low interaction with CYP3A4[1] | A low interaction with a major drug-metabolizing enzyme like CYP3A4 is generally favorable, suggesting a lower potential for drug-drug interactions. |

| Toxicity | ToxiM Score | 0.958 (Medium Toxicity)[1] | This score indicates a moderate potential for toxicity. |

| Toxicity Associations | Nuclear Receptors (0.66), GPCR Ligands (0.65), Enzymatic Inhibitions (0.47)[1] | These interactions suggest potential off-target effects that could contribute to toxicity and require further investigation. |

Molecular Docking and Potential Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into its mechanism of action[8][9]. Studies on this compound have identified several potential protein targets crucial for parasite survival and pathogenicity, particularly in E. histolytica and G. intestinalis[1][2].

| Organism | Target Protein | Role of Target | Docking Software Used |

| Entamoeba histolytica | Myosin-II[1] | Essential for actin cytoskeleton dynamics, motility, and phagocytosis. | AutoDock-Vina, UCSF-Chimera[1] |

| Entamoeba histolytica | Calreticulin[1] | Involved in calcium homeostasis, protein folding, and cell adhesion. | AutoDock-Vina, UCSF-Chimera[1] |

| Giardia intestinalis | Aldose Reductase (GdAldRed)[2] | A key enzyme in the glycolytic pathway of the parasite. | AutoDockTools[2] |

The molecular docking study on G. intestinalis suggested that the antigiardial effects of this compound may be explained, in part, by its affinity for the glycolytic enzyme GdAldRed[2].

Methodologies and Experimental Protocols

The accuracy of in silico predictions is highly dependent on the methodologies and software employed[6]. The following protocols were utilized in the cited studies on this compound.

In Silico Pharmacological and Toxicological Profiling

A variety of specialized web servers and software were used to predict the pharmacological and toxicological properties of this compound[1].

-

Bioactivity: Predicted using Molsoft© by comparing the molecule to standard drugs.

-

Physicochemical Properties: Calculated using Molinspiration©.

-

Toxicity and Intestinal Permeability: Determined using the ToxiM© web server[1].

-

Drug Metabolism: Predicted via the cytochrome-P450 system using SuperCYPsPred©[1].

-

Molecular Target Identification: An inverse protein-ligand approach was used with the Similarity Ensemble Approach (SEA©) tool to find potential protein binding sites[1].

Molecular Docking Protocol (G. intestinalis)

The protocol for docking this compound against GdAldRed involved receptor-ligand preparation, grid generation, and conformational searches[2].

-

Receptor and Ligand Preparation: The AutoDockTools program was utilized. All water molecules, ligands, and hetero groups were removed from the crystal structure of the receptor (GdAldRed)[2].

-

Ligand Structure Generation: The 3D structure of this compound was built using Spartan'10 software. A conformational search was performed using molecular mechanics with the MMFF force field[2].

-

Grid Box Generation: A grid box of 40 × 40 × 40 points with a spacing of 0.375 Å was defined and centered on the active site coordinates of the enzyme[2].

-

Docking Execution: AutoDock Vina was used to perform the molecular docking simulations.

Proposed Antiparasitic Mechanism of Action

Based on the synthesis of ADMET and molecular docking data, a potential mechanism of action for this compound can be proposed. The molecule likely crosses the parasite's cell membrane and interacts with key intracellular proteins, disrupting essential cellular processes and leading to cell death.

Conclusion and Future Directions

The in silico analysis of this compound reveals it to be a promising antiparasitic lead compound. Computational predictions indicate moderate oral bioavailability and a manageable toxicity profile, though potential off-target interactions require careful consideration[1]. Molecular docking studies have successfully identified plausible protein targets, such as Myosin-II, Calreticulin, and GdAldRed, which are vital for parasite survival[1][2]. These findings provide a strong rationale for its observed biological activity. However, it is imperative that these computational predictions are validated through rigorous in vitro and in vivo experimental studies to confirm the ADMET properties, verify the molecular targets, and fully elucidate the mechanism of action before it can be advanced in the drug development pipeline[1].

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Induces Necrotic-like Death in Giardia intestinalis Trophozoites: Prediction of a Likely Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Interaction of a Novel Anticancer Molecule with PMMA, PCL, and PLGA Polymers via Computational Chemistry [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. ADMET Prediction | Rowan [rowansci.com]

- 6. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Predicted Protein Targets of Linearolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the predicted protein targets of linearolactone, a naturally occurring neo-clerodane diterpene. The content is based on available in silico and in vitro studies, offering a foundation for further research and drug development efforts.

Overview of Predicted Protein Targets

This compound has been investigated for its antiparasitic and potential anti-inflammatory activities. Computational and experimental studies have predicted several protein targets in both parasitic organisms and humans. These findings suggest that this compound's mechanism of action may be multi-faceted, involving the disruption of metabolic pathways, cytoskeletal function, and inflammatory signaling.

The primary predicted protein targets for this compound are summarized below, categorized by organism.

Parasitic Organisms

-

Giardia intestinalis : The primary predicted target in this protozoan parasite is Aldose Reductase (GdAldRed) . This enzyme is a key component of the polyol pathway, which is involved in glucose metabolism.[1] The inhibition of GdAldRed is thought to disrupt the parasite's energy metabolism.[1]

-

Entamoeba histolytica : In this amoeba, this compound is predicted to bind with high affinity to myosin-II and calreticulin .[2] These proteins are crucial for the integrity and function of the actin cytoskeleton, and their disruption is a plausible mechanism for the observed antiparasitic effects.[2]

Human Proteins

In silico predictions, based on pharmacophore similarity, suggest that this compound may interact with human proteins, indicating potential for therapeutic applications beyond infectious diseases.

-

Opioid Receptor Kappa 1 (OPRK1) : This is a G-protein coupled receptor involved in pain, mood, and addiction.

-

NLRP3 (NLR Family Pyrin Domain Containing 3) : A key protein in the innate immune system, NLRP3 is a component of the inflammasome, which, when activated, triggers the release of pro-inflammatory cytokines.[2] This prediction aligns with the observed anti-inflammatory properties of related diterpenoids.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of this compound and related compounds with their predicted targets.

| Compound | Target | Organism | Method | Value | Unit | Reference |

| This compound | Giardia intestinalis trophozoites | Giardia intestinalis | Cytotoxicity Assay | 28.2 | μM (IC50) | [2] |

| This compound | Aldose Reductase (GdAldRed) | Giardia intestinalis | Molecular Docking | -8.4 | kcal/mol (ΔG) | [1][2] |

| This compound | Myosin-II | Entamoeba histolytica | Molecular Docking | -8.30 | kcal/mol (ΔG) | [2] |

| This compound | Calreticulin | Entamoeba histolytica | Molecular Docking | -8.77 | kcal/mol (ΔG) | [2] |

| Tilifodiolide | TNF-α production | Murine macrophages | In vitro assay | 5.66 | μM (IC50) | [3] |

| Tilifodiolide | IL-6 production | Murine macrophages | In vitro assay | 1.21 | μM (IC50) | [3] |

Signaling Pathways

The predicted protein targets of this compound are involved in distinct signaling pathways critical for cellular function and disease pathogenesis.

Polyol Pathway in Giardia intestinalis

In Giardia, Aldose Reductase is a rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] The disruption of this pathway by this compound is predicted to impair the parasite's energy metabolism.

Caption: Predicted inhibition of the Polyol Pathway in G. intestinalis by this compound.

NLRP3 Inflammasome Signaling Pathway

The prediction of NLRP3 as a human target suggests that this compound may modulate the inflammatory response. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, leads to the cleavage of pro-caspase-1 to active caspase-1. Caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms.

Caption: Predicted modulation of the NLRP3 Inflammasome Pathway by this compound.

Experimental Protocols

This section details the methodologies employed in the studies that identified and characterized the predicted targets of this compound.

Cytotoxicity Assay Against Giardia intestinalis

-

Objective : To determine the half-maximal inhibitory concentration (IC50) of this compound against G. intestinalis trophozoites.

-

Method :

-

Trophozoites (6000/mL) are incubated for 48 hours at 37°C.[2]

-

Increasing concentrations of this compound, previously diluted in DMSO (final concentration 0.022%), are added to the culture.[2]

-

A positive control (e.g., albendazole at 0.32 μM) and a vehicle control (DMSO) are included.[2]

-

After incubation, cell viability is assessed using a suitable method (e.g., sub-culturing and counting, or a viability dye).

-

The IC50 value is calculated from the dose-response curve.

-

Molecular Docking

-

Objective : To predict the binding affinity and mode of interaction between this compound and its putative protein targets.

-

Method :

-

Protein and Ligand Preparation : Obtain the 3D structures of the target proteins (e.g., from the Protein Data Bank) and this compound. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking Simulation : Use a molecular docking program (e.g., AutoDock Vina) to perform blind and active site-directed docking.

-

Analysis : Analyze the docking results to identify the most favorable binding poses and calculate the binding affinity (Gibbs free energy, ΔG).[1] Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like UCSF Chimera.[2]

-

In Vitro Anti-inflammatory Assay

-

Objective : To assess the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages.

-

Method :

-

Murine macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS).

-

The cells are treated with various concentrations of the test compound (e.g., this compound or a related compound).[3]

-

After a suitable incubation period (e.g., 48 hours), the cell culture supernatant is collected.[3]

-

The levels of pro-inflammatory mediators such as TNF-α and IL-6 in the supernatant are quantified using ELISA.[3]

-

The IC50 for the inhibition of each cytokine is calculated.[3]

-

Caption: Workflow for the in vitro anti-inflammatory assay.

Conclusion

The available evidence, primarily from in silico modeling and limited in vitro studies, suggests that this compound is a promising bioactive compound with multiple potential protein targets. In parasitic organisms, it appears to disrupt essential metabolic and structural proteins. In humans, its predicted interaction with proteins involved in inflammation and neurotransmission opens avenues for research into its therapeutic potential for a broader range of diseases. Further experimental validation of these predicted targets and a deeper exploration of the affected signaling pathways are crucial next steps in the development of this compound-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological Properties of this compound against the Amoebiasis Caused by Entamoeba histolytica: An In Silico Study [mdpi.com]

- 3. Anti-inflammatory and antinociceptive effects of tilifodiolide, isolated from Salvia tiliifolia Vahl (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Neo-Clerodane Diterpenes: A Technical Guide for Researchers

Introduction: Neo-clerodane diterpenes are a large and structurally diverse class of natural products predominantly found in plants of the Lamiaceae and Asteraceae families. These compounds have garnered significant attention from the scientific community due to their wide array of potent biological activities. This technical guide provides an in-depth overview of the key biological properties of neo-clerodane diterpenes, with a focus on their cytotoxic, anti-inflammatory, antimicrobial, and insecticidal effects. Detailed experimental methodologies, quantitative activity data, and elucidated signaling pathways are presented to serve as a comprehensive resource for researchers and drug development professionals.

Quantitative Biological Activity Data

The biological potency of neo-clerodane diterpenes is best illustrated through quantitative data obtained from various in vitro and in vivo studies. The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of selected neo-clerodane diterpenes, providing a comparative overview of their efficacy.

Cytotoxic Activity

Neo-clerodane diterpenes have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several compounds are presented in Table 1.

Table 1: Cytotoxic Activity of Neo-Clerodane Diterpenes (IC50 in µM)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Scutestrigillosin A | HONE-1 | 3.5 | [1] |

| P-388 | 4.2 | [1] | |

| MCF7 | 5.8 | [1] | |

| HT29 | 6.1 | [1] | |

| Scutestrigillosin B | HONE-1 | 4.1 | [1] |

| P-388 | 5.5 | [1] | |

| MCF7 | 7.7 | [1] | |

| HT29 | 6.9 | [1] | |

| Scutestrigillosin C | HONE-1 | 3.8 | [1] |

| P-388 | 4.9 | [1] | |

| MCF7 | 6.5 | [1] | |

| HT29 | 7.2 | [1] | |

| Scutebata A | LoVo | 4.57 | [2] |

| MCF-7 | 7.68 | [2] | |

| SMMC-7721 | 5.31 | [2] | |

| HCT-116 | 6.23 | [2] | |

| Guevarain B | K562 | 33.1 ± 1.3 | [3] |

| 6α-hydroxy-patagonol acetonide | K562 | 39.8 ± 1.5 | [3] |

| Ajugamarin A1 | A549 | 76.7 | [4] |

| HeLa | 5.39 x 10⁻⁷ | [4] | |

| Compound 3 (from A. decumbens) | A549 | 71.4 | [4] |

| HeLa | 71.6 | [4] | |

| Graveospene A | A549 | 1.9 | [5] |

| HepG2 | 4.6 | [5] | |

| 16-Hydroxy-pentandralactone | A549, MDA-MB-231, MCF-7, KB, KB-VIN | 6.4 - 11.4 | [5] |

| Shearerosin A | HeLa, PANC-1, A549 | < 10.0 | [5] |

| Shearerosin B | HeLa, PANC-1, A549 | < 10.0 | [5] |

Anti-inflammatory Activity

A significant number of neo-clerodane diterpenes exhibit potent anti-inflammatory properties, often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Table 2: Anti-inflammatory Activity of Neo-Clerodane Diterpenes (IC50 for NO Inhibition in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-oxo-patagonal | RAW 264.7 | 26.4 ± 0.4 | [3] |

| 6α-hydroxy-patagonol acetonide | RAW 264.7 | 17.3 ± 0.5 | [3] |

| 7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolide | RAW 264.7 | 13.7 ± 2.0 | [3] |

| Compound 36 (from S. barbata) | RAW 264.7 | 10.6 | [6] |

| 2β-methoxyhardwickiic acid | RAW 264.7 | > 50 | [7] |

| Hardwickiic acid | RAW 264.7 | 16.1 | [7] |

| 3,4-epoxy-hardwickiic acid | RAW 264.7 | 28.9 | [7] |

| Crotonolide K | RAW 264.7 | 32.19 | [8] |

| Furocrotinsulolide A acetate | RAW 264.7 | 48.85 | [8] |

| Ajuga pantantha compounds (2, 4-8) | BV-2 | Potent inhibitors | [9] |

Antimicrobial Activity

Neo-clerodane diterpenes have also been investigated for their antimicrobial potential against various pathogenic and food spoilage microorganisms. The minimum inhibitory concentration (MIC) is a key parameter for evaluating this activity.

Table 3: Antimicrobial Activity of Neo-Clerodane Diterpenes (MIC in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Scutalpin A | Staphylococcus aureus | 25 | [10] |

| Scutalpin E | Staphylococcus aureus | 50 | [11] |

| Scutalpin F | Staphylococcus aureus | 50 | [11] |

| Salviarin | Staphylococcus aureus | 100 | [11] |

| Splenolide A | Staphylococcus aureus | 100 | [11] |

| Splenolide B | Staphylococcus aureus | 200 | [11] |

| Splendidin | Staphylococcus aureus | 200 | [11] |

| Scordidesin | Various bacteria | 250 - 500 | [12] |

| Teucrin A | Various bacteria | 250 - 500 | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to evaluate the biological activities of neo-clerodane diterpenes.

Cytotoxicity Assays

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

The MTT assay is another colorimetric assay for assessing cell metabolic activity.

-

Cell Plating and Treatment: Follow steps 1 and 2 as described for the SRB assay.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

Antimicrobial Susceptibility Testing

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.